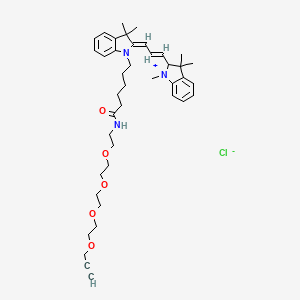
Cy3-PEG4-Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3-PEG4-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains four polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This property makes it a valuable tool for bioconjugation and imaging applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG4-Alkyne typically involves the conjugation of Cyanine 3 with a PEG linker and an alkyne group. The process begins with the preparation of Cyanine 3, followed by the attachment of the PEG linker through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Cy3-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly specific and efficient, allowing for the covalent attachment of the dye to azide-containing molecules .
Common Reagents and Conditions
The CuAAc reaction requires a copper catalyst, typically copper sulfate (CuSO4), and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous solution at room temperature, making it suitable for biological applications .
Major Products Formed
The major product formed from the CuAAc reaction is a triazole-linked conjugate, where the alkyne group of this compound is covalently bonded to the azide group of the target molecule .
科学的研究の応用
Chemistry
In chemistry, Cy3-PEG4-Alkyne is used for labeling and tracking molecules in various chemical reactions. Its fluorescent properties allow researchers to monitor reaction progress and study molecular interactions .
Biology
In biological research, this compound is employed for labeling biomolecules such as proteins, nucleic acids, and lipids. This enables the visualization of cellular processes and the study of protein-protein interactions .
Medicine
In medicine, this compound is used for diagnostic imaging and drug delivery. Its ability to selectively label target molecules makes it a valuable tool for tracking the distribution and efficacy of therapeutic agents .
Industry
In industrial applications, this compound is used for the development of biosensors and biochips. Its fluorescent properties enhance the sensitivity and specificity of these devices, making them useful for detecting various analytes .
作用機序
Cy3-PEG4-Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group of the compound reacts with azide groups on target molecules, forming a stable triazole linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems .
類似化合物との比較
Similar Compounds
Cy3-PEG4-Azide: Similar to Cy3-PEG4-Alkyne but contains an azide group instead of an alkyne group.
Cy5-PEG4-Alkyne: A derivative of Cyanine 5 (Cy5) with similar properties to this compound but with a different fluorescent spectrum.
Cy3B-PEG4-Alkyne: A brighter and more stable fluorescent dye compared to Cy3, used for high-sensitivity applications.
Uniqueness
This compound is unique due to its combination of a fluorescent dye, a PEG linker, and an alkyne group. This combination allows for efficient and specific labeling of target molecules through click chemistry, making it a versatile tool for various scientific applications .
特性
分子式 |
C41H56ClN3O5 |
|---|---|
分子量 |
706.4 g/mol |
IUPAC名 |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C41H55N3O5.ClH/c1-7-25-46-27-29-48-31-32-49-30-28-47-26-23-42-39(45)22-9-8-14-24-44-36-19-13-11-17-34(36)41(4,5)38(44)21-15-20-37-40(2,3)33-16-10-12-18-35(33)43(37)6;/h1,10-13,15-21H,8-9,14,22-32H2,2-6H3;1H |
InChIキー |
IKIMLUHUWODRMJ-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


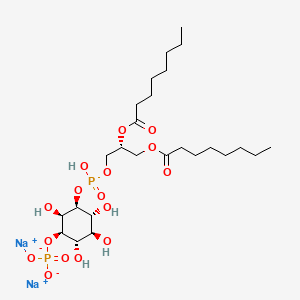
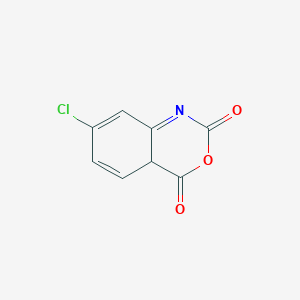
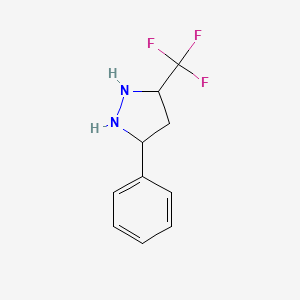
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
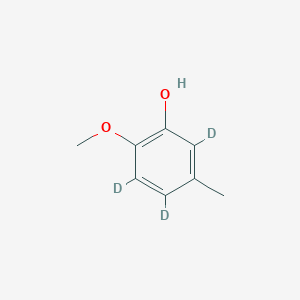
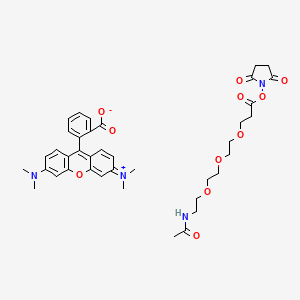
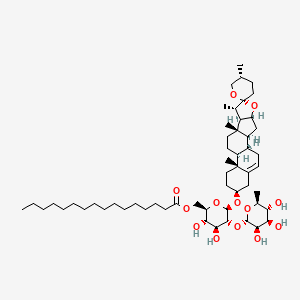
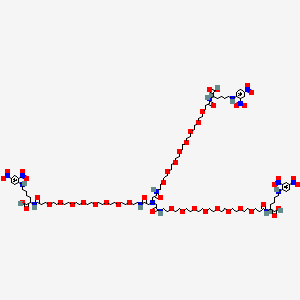
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
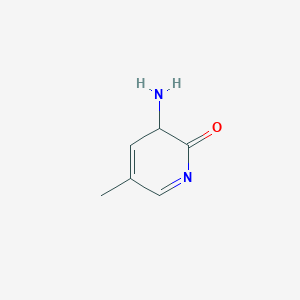
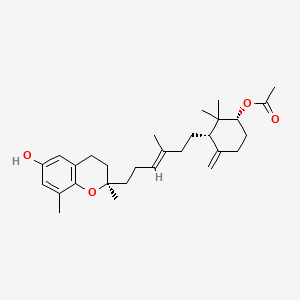
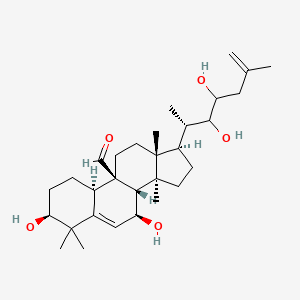
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
